molecular formula C18H29N5O3 B11416986 8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11416986
M. Wt: 363.5 g/mol
InChI Key: WNHPOKBUEUFWJX-UHFFFAOYSA-N
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Description

8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives such as:

    Caffeine: A well-known stimulant with a similar purine core but different substituents.

    Theophylline: Used in the treatment of respiratory diseases, also a purine derivative.

    Adenosine: A naturally occurring purine nucleoside with important biological functions.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H29N5O3

Molecular Weight

363.5 g/mol

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C18H29N5O3/c1-5-6-7-8-23-14(11-22-9-12(2)26-13(3)10-22)19-16-15(23)17(24)20-18(25)21(16)4/h12-13H,5-11H2,1-4H3,(H,20,24,25)

InChI Key

WNHPOKBUEUFWJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CC(OC(C3)C)C

Origin of Product

United States

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